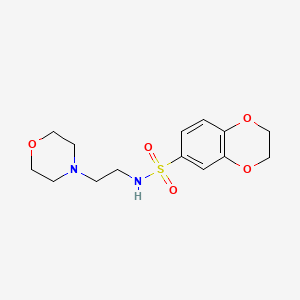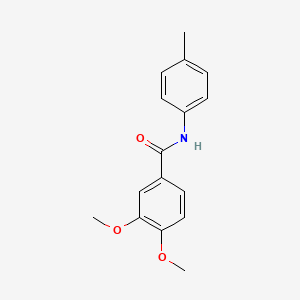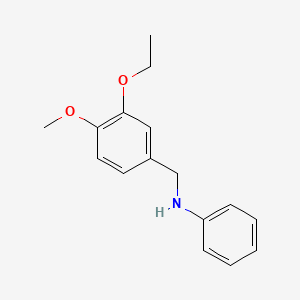
N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as BDBES, is a sulfonamide compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various research fields due to its unique properties and mechanism of action.
Mechanism of Action
BDBES works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes such as acid-base balance and ion transport. By inhibiting carbonic anhydrase, BDBES can affect various physiological processes, leading to its potential use in various research fields.
Biochemical and physiological effects:
BDBES has been shown to have various biochemical and physiological effects, including neuroprotective effects, anti-cancer effects, and vasodilatory effects. These effects are due to its mechanism of action, which involves the inhibition of carbonic anhydrase.
Advantages and Limitations for Lab Experiments
BDBES has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, there are also limitations to its use in lab experiments, including its cost and potential side effects.
Future Directions
There are several future directions for the use of BDBES in scientific research. One potential direction is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is its use in cancer research as a chemotherapeutic agent. Additionally, BDBES may have potential applications in the treatment of hypertension and other cardiovascular diseases. Further research is needed to fully explore the potential of BDBES in these areas.
In conclusion, BDBES is a sulfonamide compound that has shown promising results in various scientific research fields due to its unique properties and mechanism of action. Its potential applications in neuroscience, cancer research, and cardiovascular research make it an ideal compound for further research.
Synthesis Methods
The synthesis of BDBES involves a multi-step process that includes the reaction of 2,3-dihydro-1,4-benzodioxine with morpholine to form N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine, which is then reacted with sulfamide to form BDBES. This synthesis method has been optimized to produce high yields of pure BDBES, making it an ideal compound for scientific research.
Scientific Research Applications
BDBES has been extensively studied for its potential use in various scientific research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, BDBES has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, BDBES has been shown to inhibit the growth of cancer cells and can potentially be used as a chemotherapeutic agent. In cardiovascular research, BDBES has been shown to have vasodilatory effects and can potentially be used to treat hypertension.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c17-22(18,15-3-4-16-5-7-19-8-6-16)12-1-2-13-14(11-12)21-10-9-20-13/h1-2,11,15H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUZDFOTXLAODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5822883.png)
![8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5822888.png)
![2-(8-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl acetate](/img/structure/B5822898.png)
![2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5822905.png)


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)





![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)